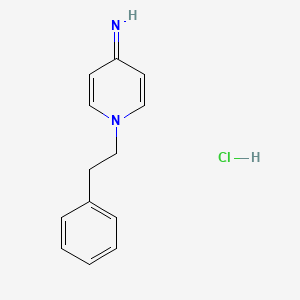
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride: is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It is a derivative of pyridine, which is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia. This reaction forms 1,4-dihydropyridines, which can then be further modified to obtain the desired compound . The classical Hantzsch pyridine synthesis is a well-known method for preparing such compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridines.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridines, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
1,4-Dihydropyridine: A parent compound with similar structural features.
Pyridine: A basic aromatic heterocycle with one nitrogen atom.
Piperidine: A saturated six-membered ring containing one nitrogen atom.
Uniqueness
Pyridine, 1,4-dihydro-4-imino-1-phenethyl-, monohydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Propiedades
Número CAS |
33263-00-2 |
|---|---|
Fórmula molecular |
C13H15ClN2 |
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)pyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;/h1-5,7-8,10-11,14H,6,9H2;1H |
Clave InChI |
YKECYMFUPBTPHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN2C=CC(=N)C=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



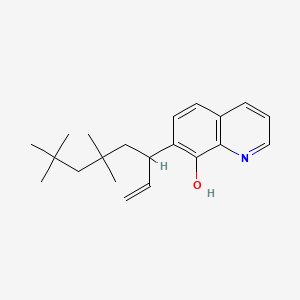
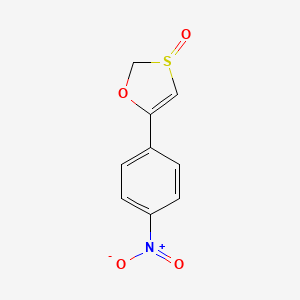
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
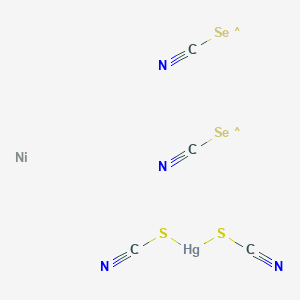
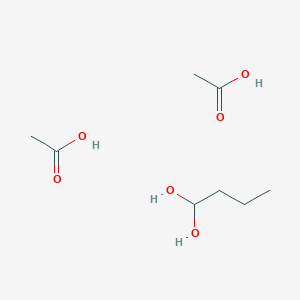
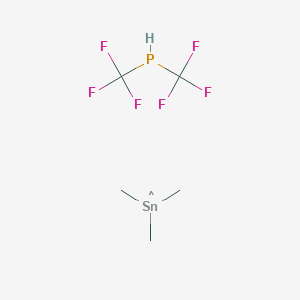
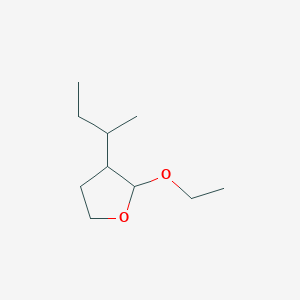

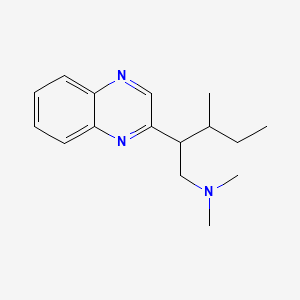
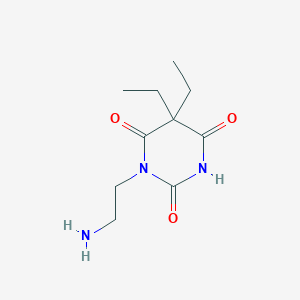

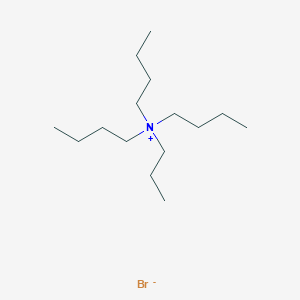
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
